3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is a chemical compound characterized by its unique structural features and potential applications in scientific research. It belongs to the class of benzodioxepines, which are known for their diverse biological activities. The compound is recognized for its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
This compound can be synthesized through various chemical methods, often involving the reaction of specific amines with benzodioxepine derivatives. The synthesis routes typically leverage catalysts and controlled reaction conditions to yield the desired product efficiently.
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is classified as an organic compound, more specifically as an aromatic amine. Its molecular formula is , with a molecular weight of 179.22 g/mol. The compound is often categorized under secondary amines due to the presence of a nitrogen atom bonded to two carbon-containing groups.
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine can be achieved through several methods:
The synthesis often requires careful monitoring of reaction conditions, including temperature and solvent choice. For instance, a typical procedure may involve stirring a mixture of benzodioxepine and an amine in an inert atmosphere to prevent oxidation or unwanted side reactions .
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine can undergo various chemical reactions typical for secondary amines:
Reactions are often facilitated by catalysts and specific conditions such as temperature and solvent choice to optimize yields and minimize by-products .
The mechanism of action for compounds like 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine typically involves interactions at the molecular level with biological targets such as receptors or enzymes.
Quantitative data regarding binding affinities and biological activity are crucial for understanding its potential therapeutic effects but are currently limited in available literature.
The physical properties of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine include:
Chemical properties include:
These properties influence its behavior in reactions and interactions with biological systems .
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine has potential applications in:
The ongoing research into its synthesis and biological activity may uncover further applications in pharmacology and therapeutic development .
Benzodioxepine derivatives entered medicinal chemistry literature in the late 20th century as extensions of benzodioxane pharmacophores, which were valued for their neuropharmacological activities. Early benzodioxepines focused primarily on psychoactive properties, but the aminomethyl-functionalized variant 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine gained prominence only in the early 2000s. This shift coincided with advances in heterocyclic synthesis that enabled efficient construction of seven-membered rings without prohibitive ring strain [2] [5]. The compound’s CAS registry (23475-00-5) appears in supplier catalogs by the mid-2000s, reflecting growing industrial interest. Suppliers like Alfa Chemistry and BLD Pharmatech began listing it as a building block for libraries targeting G-protein-coupled receptors (GPCRs) and kinases, leveraging its balanced lipophilicity (LogP ~1.5) and hydrogen-bonding capacity [2] [5].
The scaffold’s historical trajectory is further illustrated by its proliferation in specialized chemical databases. By 2015, it featured in diverse pharmacological contexts, including as a precursor to chromene derivatives like {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid—a compound investigated for its fluorescence properties [6]. Patent analyses reveal incremental innovation, with claims focusing on ring modifications rather than core scaffold replacement, underscoring the benzodioxepine’s entrenched role in hit-to-lead optimization [2] [5].
The molecular architecture of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine exhibits three distinctive features that differentiate it from related heterocycles:
Fused Ring Topology: The compound comprises a benzene ring fused to a seven-membered 1,5-dioxepine ring, where oxygen atoms occupy the 1- and 5-positions. This contrasts with benzodioxanes (six-membered dioxane rings), imparting greater torsional freedom. The dihydro modification (positions 3,4) saturates two carbons, reducing planarity and enhancing 3D character [1] [4].
Aminomethyl Vector: The 7-aminomethyl substituent projects orthogonally from the benzyl plane, creating a geometrically constrained primary amine. This group’s basicity (pKa ~9–10) and hydrogen-bond-donor capability facilitate salt formation (e.g., hydrochloride derivatives) and directional interactions with biological targets [4] [8]. Computational models predict a collision cross-section (CCS) of 133.3 Ų for the protonated form [M+H]⁺, indicative of moderate molecular compactness [4].
Electron-Rich Cavity: The dioxepine ring’s oxygen atoms create an electron-donating environment, evidenced by the compound’s refractive index (predicted: 1.555) and dipole moment (>2.5 Debye). This polarizes the benzene ring, activating positions 2 and 3 toward electrophilic substitution—a trait exploited in derivatization [3] [5].
Structural Feature | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine | 1,4-Benzodioxane Analogs |
---|---|---|
Ring Size | 7-membered (1,5-dioxepine) | 6-membered (1,4-dioxane) |
Bond Length (Cₐʳᵒₘₐₜᵢᶜ-O) (Å) | ~1.38–1.42 | ~1.36–1.38 |
Torsional Flexibility (θmax) | ±50° | ±25° |
Calculated Density | 1.148 g/cm³ | 1.25–1.30 g/cm³ |
H-Bond Acceptors | 3 | 2 |
Predicted LogP | 1.45 | 1.10 |
Conformational dynamics further distinguish this scaffold. NMR studies of analogs reveal rapid pseudorotation of the dioxepine ring at room temperature, allowing adaptive binding in protein pockets. This flexibility, combined with the amine’s nucleophilicity, enables diverse chemical transformations—e.g., reductive amination or acrylamide formation—making it a versatile precursor for complex molecules [3] [8].
Nomenclature Type | Name |
---|---|
IUPAC Preferred Name | (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine |
Common Synonyms | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine; 2H,3H,4H-Benzo[b][1,4]dioxepin-7-ylmethylamine; 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanamine; AC1Q541P; MolPort-000-128-022 |
Registry Identifiers | CAS 23475-00-5; PubChem CID 2795295; ChemSpider ID 21477239 |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2